HIDROCLORURO DE ML-7

Descripción general

Descripción

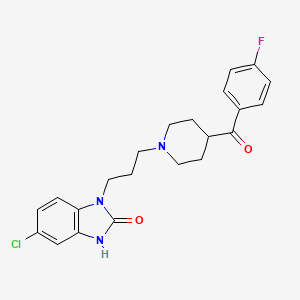

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride, also known as 5-iodo-1-naphthalenesulfonyl-1,4-diazepane hydrochloride, is an organic compound that has a wide range of applications in scientific research. It is a small molecule that is used as a reagent in organic synthesis, as well as a tool for the study of various biochemical and physiological processes. This compound has been used in a variety of ways, including in vitro and in vivo experiments, to study the mechanism of action, biological activity, and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Hidrocloruro de ML-7: Un análisis exhaustivo de las aplicaciones de investigación científica

1. Inhibición de la quinasa de la cadena ligera de miosina (MLCK) El this compound es un inhibidor selectivo de MLCK, que desempeña un papel crucial en la contracción muscular y la motilidad celular. Exhibe inhibición reversible, competitiva con ATP, de las MLCKs de músculo liso dependientes e independientes de Ca2+ -calmodulina .

2. Impacto en la formación y estabilización de proplaquetas Se ha demostrado que este compuesto inhibe la formación y estabilización de proplaquetas, que son procesos clave en el desarrollo de plaquetas a partir de sus células precursoras, los megacariocitos .

Influencia en la vía ERK/MAPK: El this compound afecta la vía de señalización ERK/MAPK, que está involucrada en la proliferación y diferenciación celular. La inhibición de MLCK no muscular conduce a una reducción en la fosforilación de la cadena ligera de miosina (p-MLC) y afecta esta vía .

Función cardíaca durante la isquemia/reperfusión (I/R): Estudios in vivo han demostrado que la administración de ML-7 puede conducir a una recuperación significativa de la contractilidad cardíaca cuando se aplica antes de la isquemia y durante la fase temprana de la reperfusión. Esto sugiere posibles aplicaciones terapéuticas para afecciones como el infarto de miocardio .

Modulación de la actividad de la proteína quinasa: Aunque el this compound es un potente inhibidor de MLCK, también inhibe la proteína quinasa A (PKA) y la proteína quinasa C (PKC) a concentraciones más altas, lo que indica su impacto más amplio en las vías de señalización celular .

Cambios proteómicos en eventos de I/R: Los análisis proteómicos han revelado que el tratamiento con this compound conduce a cambios en los niveles de expresión de proteínas durante los eventos de I/R, lo que podría tener implicaciones para comprender los mecanismos moleculares que subyacen a tales condiciones .

Para obtener información más detallada sobre cada aplicación, consulte las referencias proporcionadas.

Tocris Bioscience - ML 7 Hydrochloride MilliporeSigma - ML-7, Hydrochloride MDPI - Non-Muscle MLCK Contributes to Endothelial Cell Hyper-Proliferation APExBIO - ML-7 hydrochloride

In Vivo

In vivo experiments involve the use of 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride to study the mechanism of action, biological activity, and biochemical and physiological effects. It has been used in studies of the effects of drugs on the brain and nervous system, as well as the effects of environmental toxins. It can also be used to study the effects of radiation on cells and tissues.

In Vitro

In vitro experiments involve the use of 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride to study the effects of drugs on cells and tissues in a laboratory setting. It has been used in studies of the effects of drugs on the cell membrane, as well as the effects of drugs on the metabolism of cells.

Mecanismo De Acción

Target of Action

ML-7 Hydrochloride, also known as ML-7 HCl or 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride, is a selective inhibitor of myosin light chain kinase (MLCK) . MLCK is a crucial enzyme involved in muscle contraction and plays a significant role in cardiovascular diseases .

Mode of Action

ML-7 HCl exhibits a potent, reversible, and ATP-competitive inhibition of MLCK . It binds to the ATP-binding site of MLCK, preventing ATP from binding and thus inhibiting the kinase activity of MLCK . This inhibition is more potent than other inhibitors such as ML-9 .

Biochemical Pathways

The inhibition of MLCK by ML-7 HCl affects the phosphorylation of myosin light chains, which is a critical step in muscle contraction . This action can protect the heart from ischemia-reperfusion (I/R) injury, a common complication of cardiovascular diseases .

Result of Action

The inhibition of MLCK by ML-7 HCl leads to a decrease in the phosphorylation of myosin light chains, reducing muscle contraction . This can lead to a significant recovery of heart contractility in cases of I/R injury . Additionally, ML-7 HCl has been shown to inhibit proplatelet formation and stabilization .

Action Environment

The action of ML-7 HCl can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with ML-7 HCl for the ATP-binding site on MLCK . .

Actividad Biológica

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride has been shown to have a wide range of biological activities. It has been shown to have anticonvulsant, anxiolytic, anti-inflammatory, and anti-cancer activities. It has also been shown to have neuroprotective and antioxidant activities.

Biochemical and Physiological Effects

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the metabolism of cells, as well as the release of neurotransmitters and hormones. It has also been shown to affect the permeability of cells, as well as the activity of enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate. However, it is important to note that the compound is highly toxic and should be handled with care. Additionally, the compound is highly soluble in water, which can make it difficult to work with in some experiments.

Direcciones Futuras

The potential future directions for 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloridehthalenesulfonyl-1,4-diazepane hydrochloride are numerous. It could be used in the development of new drugs and therapies, as well as in the study of various biochemical and physiological processes. Additionally, it could be used in the study of the effects of environmental toxins on cells and tissues. It could also be used to study the effects of radiation on cells and tissues, as well as to study the effects of drugs on the brain and nervous system. Finally, it could be used in the development of new diagnostic tools and biomarkers.

Análisis Bioquímico

Biochemical Properties

ML-7 hydrochloride is a naphthalene sulphonamide derivative that inhibits MLCK with a Ki value of 0.3 µM . It also inhibits protein kinase A (PKA) and protein kinase C (PKC) at much higher concentrations (Ki = 21 µM and 42 µM, respectively) . The inhibition of MLCK by ML-7 hydrochloride is ATP-competitive and reversible . This compound interacts with various enzymes and proteins, including MLCK, PKA, and PKC, by binding to their active sites and preventing their phosphorylation activities .

Cellular Effects

ML-7 hydrochloride has significant effects on various cell types and cellular processes. In smooth muscle cells, it inhibits MLCK, leading to reduced phosphorylation of myosin light chain (MLC) and decreased muscle contraction . In addition, ML-7 hydrochloride has been shown to inhibit the functions of efflux pumps in bacteria, leading to increased intracellular accumulation of antibiotics and enhanced bacterial killing . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MLCK, PKA, and PKC .

Molecular Mechanism

The molecular mechanism of ML-7 hydrochloride involves its binding to the ATP-binding site of MLCK, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of MLC, leading to decreased muscle contraction and altered cell motility . ML-7 hydrochloride also inhibits PKA and PKC by binding to their active sites, although with lower affinity compared to MLCK . These interactions result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML-7 hydrochloride can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions . Long-term exposure to ML-7 hydrochloride has been shown to affect cellular metabolism and gene expression, leading to changes in cell function and viability .

Dosage Effects in Animal Models

The effects of ML-7 hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits MLCK and reduces muscle contraction without causing significant toxicity . At higher doses, ML-7 hydrochloride can cause adverse effects, including altered cardiovascular function and increased risk of tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

ML-7 hydrochloride is involved in various metabolic pathways, primarily through its inhibition of MLCK . This inhibition affects the phosphorylation state of MLC and other downstream targets, leading to changes in cellular metabolism and energy production . ML-7 hydrochloride also interacts with enzymes involved in the citric acid cycle, such as succinyl-CoA ligase, further influencing metabolic flux and metabolite levels .

Transport and Distribution

ML-7 hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound is cell-permeable and can easily cross cell membranes to reach its intracellular targets . It interacts with various transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of ML-7 hydrochloride is primarily in the cytoplasm, where it exerts its inhibitory effects on MLCK . The compound may also localize to other cellular compartments, such as the nucleus and mitochondria, depending on the specific experimental conditions . Post-translational modifications and targeting signals may further influence the distribution and activity of ML-7 hydrochloride within cells .

Propiedades

IUPAC Name |

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDALCDYHZIZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018022 | |

| Record name | ML 7 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110448-33-4, 109376-83-2 | |

| Record name | 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC734550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ML 7 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.